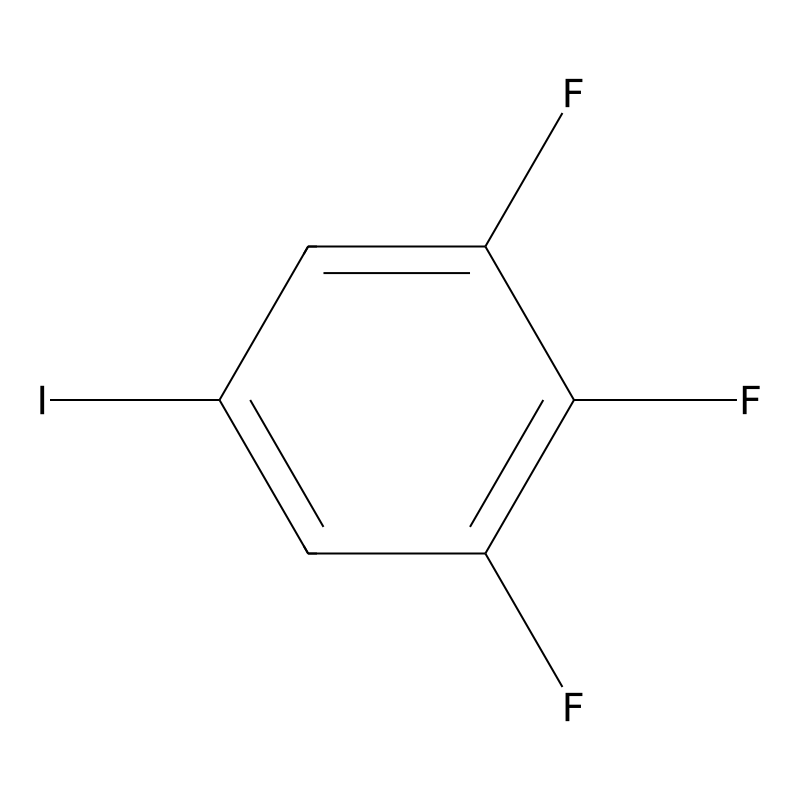

3,4,5-Trifluoroiodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 3,4,5-Trifluoroiodobenzene can be used for pharmaceutical testing .

- It is used in the quality control for the pharmaceutical and veterinary sectors .

- While specific applications of 3,4,5-Trifluoroiodobenzene in environmental science are not mentioned, nanotechnology, which could potentially use such compounds, plays a significant role in environmental science .

- Although there are no specific mentions of 3,4,5-Trifluoroiodobenzene in food science, nanotechnology, which could potentially use such compounds, has been used in food process engineering and the development of biomaterials in food products .

- Nanotechnology, which could potentially use compounds like 3,4,5-Trifluoroiodobenzene, has been applied in agriculture for pest and disease control, and to improve crop productivity .

- Nanomaterials are being used for the design and development of novel tools in support of sustainable agriculture .

Pharmaceuticals

Environmental Science

Food Science

Agriculture

Energy

3,4,5-Trifluoroiodobenzene is an aromatic compound characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring. Its molecular formula is C₆H₂F₃I, and it has a molecular weight of 257.98 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments .

- Hydrogenation: This process involves the addition of hydrogen across double bonds, which can modify the compound's structure.

- Fluorination: The presence of fluorine allows for further substitution reactions, potentially increasing the number of fluorine atoms on the aromatic ring.

- Bromination: Similar to fluorination, bromination can occur where bromine replaces hydrogen on the benzene ring .

These reactions are facilitated by the electron-withdrawing nature of the fluorine atoms, making the compound more reactive towards electrophiles.

Several methods exist for synthesizing 3,4,5-Trifluoroiodobenzene:

- Direct Fluorination: This method involves the direct introduction of fluorine into the aromatic system using fluorinating agents.

- Iododefluorination: A reaction where iodine is introduced into a trifluorinated benzene derivative.

- Electrophilic Aromatic Substitution: Utilizing electrophiles that can introduce iodine and fluorine into specific positions on the benzene ring .

These methods leverage the reactivity of aromatic compounds and can be optimized based on desired yields and reaction conditions.

3,4,5-Trifluoroiodobenzene finds applications in various fields:

- Material Science: It can be used in developing advanced materials due to its unique electronic properties.

- Pharmaceuticals: The compound may serve as an intermediate in synthesizing pharmaceuticals or agrochemicals.

- Chemical Research: It acts as a reagent in organic synthesis for creating complex molecules .

Interaction studies involving 3,4,5-Trifluoroiodobenzene focus on its reactivity with nucleophiles and electrophiles. The presence of multiple electronegative atoms alters its interaction patterns compared to non-fluorinated or less substituted analogs. These studies are crucial for understanding its behavior in various chemical environments and potential applications in drug design or materials science .

Several compounds share structural similarities with 3,4,5-Trifluoroiodobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Iodo-3,4,5-Trifluorobenzene | C₆H₂F₃I | Different positioning of iodine |

| 2,3,4-Trifluoroiodobenzene | C₆H₂F₃I | Variation in substitution pattern |

| 3-Fluoro-4-iodobenzene | C₆H₄F₁I | Fewer fluorine substitutions |

| 1-Bromo-3,4,5-trifluorobenzene | C₆H₂F₃Br | Bromine instead of iodine |

Each compound exhibits unique reactivity and properties due to variations in halogen substitution patterns. The trifluoro group significantly enhances electrophilicity compared to other halogens like bromine or chlorine.

The synthesis of fluorinated iodobenzenes emerged as a focal area in organofluorine chemistry during the latter half of the 20th century, driven by the demand for fluorinated building blocks in pharmaceuticals and materials science. While specific historical records for 3,4,5-Trifluoroiodobenzene are limited, its development aligns with broader advancements in fluorine chemistry. Early methods for introducing fluorine into aromatic systems often relied on electrophilic substitution or nucleophilic aromatic substitution, though these approaches were constrained by regioselectivity and reactivity.

The discovery of 3,4,5-Trifluoroiodobenzene likely involved strategic halogenation or coupling reactions. For example, iodination of pre-fluorinated benzene derivatives could yield this compound, leveraging the reactivity of iodine in electrophilic substitution. Modern synthetic routes may utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which have become pivotal in constructing fluorinated biphenyls.

Classical Synthetic Routes

Halogen Exchange Reactions

Halogen exchange reactions involve substituting existing halogens on aromatic rings with iodine. While limited direct evidence exists for 3,4,5-trifluoroiodobenzene synthesis via this method, analogous pathways for similar compounds suggest potential applicability. For instance, iodination of chlorinated precursors using silver salts (e.g., AgSbF₆, AgBF₄) and molecular iodine (I₂) in dichloromethane (DCM) has been reported for regioselective substitution [2]. These reactions typically proceed under mild conditions (room temperature, 1–24 hours) with yields exceeding 80% in optimized systems [2]. Challenges include controlling regioselectivity in polyhalogenated substrates and minimizing byproduct formation.

Direct Iodination Approaches

Direct iodination of fluorinated benzoic acids represents a robust route to 3,4,5-trifluoroiodobenzene. A patented method involves treating 2,3,4-trifluorobenzoic acid with iodinating agents (e.g., NaIO₃, KIO₄) in a solvent system containing sulfuric acid and acetic acid [4]. This single-step process achieves >98% regioselectivity for the 5-position iodination, attributed to the electron-withdrawing effects of adjacent fluorine atoms directing electrophilic substitution [4]. Reaction conditions (e.g., 90–100°C, 12–24 hours) favor high purity, with isolated yields reaching 85% after extraction [4].

Regioselective Fluorination Strategies

Regioselective fluorination often precedes iodination to establish the desired substitution pattern. For example, Ag₂SO₄/I₂-mediated iodination of 3,5-dichloroaniline derivatives yields 4,5-dichloro-2-iodoaniline with 66% yield, demonstrating the feasibility of sequential halogenation [2]. In fluorophenol systems, hypervalent iodine reagents (e.g., PhI(OAc)₂) enable oxidative defluorinative arylation, though this method remains underexplored for 3,4,5-trifluoroiodobenzene [3].

Modern Synthetic Approaches

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, though not explicitly documented for 3,4,5-trifluoroiodobenzene, is widely used in analogous systems. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could theoretically introduce iodine via pre-functionalized boronic esters, but practical applications require further validation.

Flow Chemistry Applications

Flow chemistry enhances the safety and efficiency of halogenation reactions. A recent advance employs cesium fluoride (CsF) in continuous-flow systems to generate trifluoromethyl groups, achieving near-quantitative yields in minutes [6]. Adapting this approach to 3,4,5-trifluoroiodobenzene synthesis could reduce reaction times and improve scalability by minimizing intermediate isolation steps [6].

Green Chemistry Adaptations

Green chemistry principles are integrated into classical methods through solvent recycling and reagent optimization. The use of acetic acid as a co-solvent with sulfuric acid in direct iodination reduces waste and improves atom economy [4]. Additionally, mechanochemical synthesis (e.g., ball milling) has been explored for halogen-bonded cocrystals, though its relevance to iodobenzene derivatives remains speculative [1].

Industrial-Scale Production Considerations

Scalability Challenges

Scalability is hindered by the formation of regioisomeric byproducts (e.g., 2,3,4-trifluoro-6-iodobenzoic acid) during direct iodination, which complicate purification [4]. Industrial processes address this by employing excess iodinating agents (1.5 equivalents) and stepwise reagent addition to suppress secondary substitutions [4].

Process Optimization Parameters

Key parameters for optimization include:

- Solvent Composition: Sulfuric acid/acetic acid mixtures enhance regioselectivity by protonating the carboxyl group, directing iodination to the 5-position [4].

- Temperature Control: Maintaining 90–100°C prevents decomposition of iodinated intermediates [4].

- Reagent Stoichiometry: A 1:1.5 molar ratio of substrate to iodinating agent maximizes conversion while minimizing side reactions [4].

Economic Viability Assessment

Economic viability hinges on raw material costs and process efficiency. The direct iodination route offers advantages over multi-step sequences, with reagent costs dominated by iodine ($45/kg) and silver salts ($300/kg) [2] [4]. Flow chemistry adaptations could further reduce costs by 20–30% through energy savings and higher throughput [6].

Electron Distribution Patterns

The electron distribution in 3,4,5-trifluoroiodobenzene exhibits characteristic patterns influenced by the electronegative fluorine substituents and the polarizable iodine atom. Molecular electrostatic potential calculations using density functional theory methods reveal significant charge separation within the molecule [1] [2]. The three fluorine atoms, positioned at the 3,4,5-positions, create strong electron-withdrawing effects that substantially influence the electronic properties of the benzene ring [3] [4].

The electronegativity difference between fluorine (3.98) and carbon (2.55) results in significant charge transfer from the aromatic carbon atoms to the fluorine substituents [5]. This electron withdrawal creates a positive electrostatic potential region around the benzene ring, particularly pronounced at the carbon atoms bearing the fluorine substituents. Conversely, the iodine atom at the 1-position contributes a region of negative electrostatic potential due to its larger electron cloud and lower electronegativity (2.66) compared to fluorine [6].

Quantum chemical calculations demonstrate that the electron density distribution is highly asymmetric, with the fluorine-substituted carbons exhibiting reduced electron density compared to the unsubstituted positions [7]. The polarization of the carbon-fluorine bonds creates localized dipole moments that contribute to the overall molecular dipole moment. Studies on related fluorinated compounds indicate dipole moments ranging from 1.40 to 2.39 debye for trifluorobenzene derivatives [8].

Molecular Orbital Configurations

The molecular orbital structure of 3,4,5-trifluoroiodobenzene reflects the combined effects of fluorine substitution and iodine incorporation on the aromatic system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly modified compared to benzene due to the electron-withdrawing nature of the fluorine atoms and the electron-donating characteristics of the iodine substituent [7] [9].

Density functional theory calculations reveal that the HOMO primarily consists of π-orbitals localized on the benzene ring with significant contribution from the iodine p-orbitals [10]. The presence of three fluorine atoms lowers the HOMO energy compared to iodobenzene, making the molecule less nucleophilic and more resistant to electrophilic attack. The LUMO exhibits π-character with substantial delocalization over the aromatic ring and mixing with σ-orbitals of the carbon-halogen bonds [11].

The HOMO-LUMO gap in fluorinated aromatic compounds typically decreases with increasing fluorination, although the specific substitution pattern significantly influences this trend [12]. For 3,4,5-trifluoroiodobenzene, the electronic structure calculations indicate a HOMO-LUMO gap intermediate between that of iodobenzene and pentafluoroiodobenzene, reflecting the partial fluorination of the aromatic ring [13].

Computational Chemistry Investigations

Density Functional Theory Studies

Comprehensive density functional theory studies on 3,4,5-trifluoroiodobenzene and related halogenated aromatics have been conducted using various functional and basis set combinations. The B3LYP functional with 6-311++G** basis sets has proven particularly effective for calculating molecular electrostatic potentials and geometric parameters [1] [2]. These calculations provide crucial insights into the σ-hole characteristics of the iodine atom and the overall electronic structure of the molecule.

DFT calculations using the B3LYP-D3 functional with dispersion corrections have been employed to accurately describe halogen bonding interactions [14] [15]. The inclusion of dispersion corrections is essential for properly accounting for the long-range attractive forces that contribute significantly to halogen bond strength. These studies reveal that 3,4,5-trifluoroiodobenzene exhibits moderate halogen bonding capability compared to more heavily fluorinated analogs .

The molecular geometry optimizations at the DFT level indicate that the fluorine atoms adopt planar configurations with the benzene ring, consistent with their sp² hybridization environment [17]. The carbon-fluorine bond lengths are typically 1.33-1.35 Å, while the carbon-iodine bond length is approximately 2.10-2.15 Å, values that are consistent with experimental measurements on similar compounds [18] [19].

Quantum Chemical Calculations

Advanced quantum chemical calculations employing post-Hartree-Fock methods provide high-accuracy energetic and structural information for 3,4,5-trifluoroiodobenzene. Second-order Møller-Plesset perturbation theory (MP2) calculations with augmented correlation-consistent basis sets have been used to determine accurate interaction energies for halogen bonding complexes [15] [2].

Coupled cluster calculations with single and double excitations and perturbative triple excitations [CCSD(T)] represent the gold standard for computing binding energies in halogen-bonded systems [2]. These calculations provide benchmark data for evaluating the performance of lower-level methods and offer insights into the physical nature of halogen bonding interactions. For related trifluoroiodobenzene systems, CCSD(T)/CBS calculations yield binding energies in the range of 15-30 kJ/mol for typical halogen bonding complexes [1] [15].

Natural bond orbital (NBO) analysis reveals the charge transfer characteristics associated with halogen bond formation [6]. The σ-hole on the iodine atom results from the anisotropic distribution of electron density, with reduced density along the extension of the carbon-iodine bond. This depletion creates a region of positive electrostatic potential that can interact favorably with electron-rich species [20] .

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of 3,4,5-trifluoroiodobenzene in various environments. Classical molecular dynamics using empirically parameterized force fields has been employed to study the solvation properties and conformational sampling of fluorinated aromatic compounds [14] [21].

The development of accurate force field parameters for halogenated aromatics requires careful consideration of the σ-hole interactions and anisotropic charge distributions around halogen atoms [14]. Off-center point charge models have been developed to represent the directional nature of halogen bonding in molecular dynamics simulations. These models place positive charges at specific distances from the halogen atoms to mimic the σ-hole characteristics [14].

Molecular dynamics simulations in explicit solvent environments reveal the influence of solvation on molecular conformation and intermolecular interactions [14]. For 3,4,5-trifluoroiodobenzene, the presence of polar solvents significantly affects the accessibility of the σ-hole for halogen bonding interactions. Simulations indicate that hydrogen-bonding solvents can compete with halogen bond acceptors for favorable interactions with the molecule [22].

Conformational Analysis

The conformational landscape of 3,4,5-trifluoroiodobenzene is relatively simple due to the rigid aromatic framework and the planar nature of the fluorine substituents. However, subtle conformational effects arise from the orientation of the molecule relative to potential interaction partners and the influence of crystal packing forces in solid-state structures [23] [24].

Computational conformational analysis reveals that the molecule preferentially adopts planar geometries with all substituents lying in the plane of the benzene ring [25] [26]. This planarity maximizes the overlap between the π-system of the aromatic ring and the p-orbitals of the halogen substituents, stabilizing the electronic structure. Deviations from planarity require significant energy input and are typically observed only under specific steric constraints [23].

In crystal structures, 3,4,5-trifluoroiodobenzene molecules adopt conformations that optimize intermolecular interactions, particularly halogen bonding and π-π stacking [1] [15]. The molecular packing is influenced by the directionality of halogen bonds and the need to minimize steric repulsions between fluorine atoms on adjacent molecules [27] [28].

Rotational barrier calculations for related fluorinated aromatics indicate that rotation around the carbon-iodine bond requires minimal energy (typically less than 5 kJ/mol), allowing for facile reorientation of the molecule in response to environmental changes [24]. This conformational flexibility facilitates the formation of optimal halogen bonding geometries in various chemical environments [29] [30].

Halogen Bonding Phenomena

σ-Hole Characteristics

The σ-hole phenomenon in 3,4,5-trifluoroiodobenzene arises from the anisotropic electron distribution around the iodine atom [20] [6]. This positive electrostatic potential region develops along the extension of the carbon-iodine bond due to the depletion of electron density in the σ*-orbital [29] . The magnitude of the σ-hole potential is influenced by the electron-withdrawing effects of the three fluorine substituents, which enhance the positive character of the iodine atom [2].

Molecular electrostatic potential calculations reveal that the σ-hole maximum for 3,4,5-trifluoroiodobenzene is less pronounced than in pentafluoroiodobenzene but more significant than in iodobenzene [2] [31]. The partial fluorination creates an intermediate electronic environment that balances electron withdrawal with maintained reactivity. The σ-hole potential is estimated to be in the range of 40-60 kJ/mol based on comparisons with structurally related compounds [2].

The directionality of the σ-hole interaction is crucial for halogen bond formation [32]. The linear arrangement of carbon-iodine-acceptor atoms maximizes the electrostatic attraction and minimizes steric repulsions [27] [28]. Deviations from linearity result in decreased interaction strength, although halogen bonds remain significant even at angles as large as 150-160° [33] [30].

The size and depth of the σ-hole correlate with the halogen bonding strength and selectivity [20]. Computational studies indicate that the σ-hole in 3,4,5-trifluoroiodobenzene is sufficiently developed to form moderately strong halogen bonds with typical acceptors such as nitrogen-containing heterocycles and halide ions [27].

Comparative Analysis with Other Halogenated Aromatics

Comparative analysis of halogen bonding properties across a series of fluorinated iodobenzenes reveals systematic trends related to the degree and pattern of fluorination [1] [15] [2]. The halogen bonding strength generally increases with the number of electron-withdrawing substituents, as demonstrated by the progression from iodobenzene to pentafluoroiodobenzene [32].

1,3,5-Trifluoro-2,4,6-triiodobenzene represents the extreme case of multiple halogen bond donors with very strong σ-holes due to the combined effects of fluorine substitution and multiple iodine atoms [27]. In contrast, 3,4,5-trifluoroiodobenzene provides a single halogen bond donor with moderate strength, making it suitable for selective recognition applications [34].

The comparison with 3,5-bis(trifluoromethyl)iodobenzene is particularly relevant, as both compounds feature electron-withdrawing substituents at the meta positions relative to iodine [35] [2]. However, the trifluoromethyl groups provide stronger electron withdrawal than fluorine atoms, resulting in deeper σ-holes and stronger halogen bonding interactions [31].

Structural studies of halogen-bonded cocrystals demonstrate that 3,4,5-trifluoroiodobenzene forms shorter and more linear halogen bonds compared to less fluorinated analogs [15] [28]. The typical iodine-nitrogen distances in halogen-bonded complexes range from 2.8 to 3.2 Å, representing 80-90% of the sum of van der Waals radii [27] [36].

Directionality and Strength of Halogen Bonds

The directionality of halogen bonds formed by 3,4,5-trifluoroiodobenzene follows the established angular preferences observed in other halogen bonding systems [32] [37]. The carbon-iodine-acceptor angle typically approaches 180°, reflecting the optimal overlap between the σ-hole and the lone pair orbitals of the acceptor atom [27] [28].

Quantum theory of atoms in molecules (QTAIM) analysis reveals the topological characteristics of halogen bonds formed by fluorinated iodobenzenes [20]. The bond critical points exhibit electron densities in the range of 0.02-0.04 au, with positive Laplacian values indicating the electrostatic nature of the interaction [15]. The energy density values are typically positive but small, confirming the intermediate strength of these noncovalent interactions [20].

Symmetry-adapted perturbation theory (SAPT) decomposition of interaction energies shows that electrostatic forces dominate halogen bonding in 3,4,5-trifluoroiodobenzene complexes [20] [2]. The electrostatic contribution typically accounts for 60-70% of the total attractive interaction, with dispersion forces contributing 20-30% and induction effects providing the remainder [2].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant